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Ferric-EDTA

Iron fortification Cereal-based foods Bioavailability

Ferric-EDTA (NaFeEDTA) is the sole iron fortificant recommended by WHO for high-phytate staple flours and liquid condiments. Unlike FeSO₄, its stable chelate prevents fat oxidation and sensory degradation in cereals, soy sauce, and fish sauce while resisting phytate inhibition in the gut—yielding 1.9–3.9× higher absorption. For national fortification programs or weaning foods (e.g., corn masa atole), this compound uniquely solves the bioavailability–sensory trade-off. Food-grade specification: 12.5–13.5% Fe, 65.5–70.5% EDTA (trihydrate basis).

Molecular Formula C10H13FeN2O8
Molecular Weight 345.06 g/mol
CAS No. 17099-81-9
Cat. No. B093623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric-EDTA
CAS17099-81-9
Synonymsammonium ferric edetate
EDTA Fe(III)
EDTA ferric ammonium
Fe(III)-EDTA
Fe(III)-edta complex (1:1)
Fe(III)-EDTA, ammonium salt
Fe(III)-EDTA, potassium salt
Fe(III)-EDTA, sodium salt
Fe(III)-EDTA, sodium salt, trihydrate
ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen
ferric EDTA
ferric sodium edetate
ferric-edta
hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III)
iron(III) EDTA
Irostrene
monoferric edetate
NaFeEDTA
sodium feredetate
sodium iron EDTA
Sytron
Molecular FormulaC10H13FeN2O8
Molecular Weight345.06 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]
InChIInChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3
InChIKeyUOMQUZPKALKDCA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric-EDTA (CAS 17099-81-9): An Iron Fortificant with Proven Performance in High-Phytate Food Matrices


Ferric-EDTA (sodium iron EDTA, NaFeEDTA) is a water-soluble, chelated ferric iron compound primarily used as a food fortificant [1]. Its key characteristic is the stability of the Fe(III)-EDTA complex, which protects the iron from binding to dietary inhibitors like phytate, thereby maintaining high bioavailability even in cereal- and legume-based diets [2]. This chelate is specifically recommended by the World Health Organization for fortifying high-phytate staple flours, a niche where simpler iron salts like ferrous sulfate are ineffective due to sensory degradation and poor absorption [3].

Why Ferric-EDTA Cannot Be Simply Substituted with Other Iron Salts in Fortification Programs


Generic substitution of iron sources in food fortification is not feasible due to a critical trade-off between chemical reactivity and bioavailability. Highly bioavailable, soluble salts like ferrous sulfate (FeSO4) cause unacceptable sensory changes (rancidity, discoloration, metallic taste) in many food vehicles, forcing formulators to use less reactive but also less bioavailable alternatives like ferrous fumarate or electrolytic iron [1]. Ferric-EDTA uniquely circumvents this trade-off: its stable chelate prevents iron-catalyzed oxidation of fats and vitamins in the food matrix while simultaneously protecting the iron atom from inhibitory ligands like phytate in the gut lumen [2]. Consequently, using a simple salt like FeSO4 in whole wheat or maize flour results in near-zero absorption, whereas substituting with less soluble compounds like ferric pyrophosphate fails to provide adequate bioavailable iron, highlighting that the compound's molecular structure directly dictates its functional suitability in specific applications [3].

Quantitative Evidence for the Selection of Ferric-EDTA over Comparator Iron Sources


Superior Iron Absorption from Cereal Foods: NaFeEDTA vs. FeSO4 and Ferrous Fumarate

In adult human subjects, iron absorption from wheat-based foods fortified with NaFeEDTA was 1.9 to 3.9 times greater than when the same food vehicle was fortified with ferrous sulfate (FeSO4) [1]. The study specifically measured fractional iron absorption from radiolabeled test meals, including infant cereals and bread rolls made from high-extraction (high-phytate) wheat flour. The mean absorption from FeSO4-fortified bread rolls was only 1.0% in high-extraction flour, a stark contrast to the enhanced absorption observed with NaFeEDTA [1].

Iron fortification Cereal-based foods Bioavailability Phytate

Superior In Vitro Dialyzability vs. Multiple Comparators in Corn Masa (Atole)

In an in vitro digestion model of lime-treated corn gruel (atole), a common weaning food in iron-deficient populations, the iron dialyzability (a proxy for bioavailability) of NaFeEDTA was significantly higher (p < 0.05) than that of all other tested iron compounds [1]. The comparators included ferrous sulfate, ferrous bisglycinate, ferrous fumarate, ferric chloride, and ferric ammonium citrate. While other compounds did not differ among themselves, NaFeEDTA demonstrated a clear, statistically significant advantage in this high-phytate matrix [1].

Iron fortification In vitro digestion Corn masa Phytate

Greater Long-Term Efficacy in Improving Hemoglobin vs. FeSO4: A Meta-Analysis

A systematic review and meta-analysis of controlled trials comparing NaFeEDTA to FeSO4 for treating iron deficiency concluded that NaFeEDTA is more effective. The analysis showed that groups receiving NaFeEDTA had a significantly higher final hemoglobin concentration, with a weighted mean difference of 7.01 g/L (95% CI: 3.57–10.45; P < 0.0001) compared to groups receiving FeSO4 [1]. Additionally, the prevalence of iron deficiency anemia was significantly lower in the NaFeEDTA group (rate difference -26%, 95% CI: -44% to -8%; P = 0.004) [1].

Iron deficiency anemia Hemoglobin Meta-analysis Efficacy

Reduced Serum Hepcidin Response Indicates Slower, Safer Absorption Profile vs. FeSO4

A direct crossover study in healthy women compared the postprandial absorption profiles of a 6 mg iron dose from FeSO4 (+ ascorbic acid) and NaFeEDTA in a maize porridge meal [1]. While FeSO4 resulted in a 35% greater relative area under the curve (AUC) for serum iron in the first 2 hours (P < 0.001), indicating more rapid absorption, the NaFeEDTA-fortified meal did not cause a significant increase in serum hepcidin, unlike the FeSO4 meal which led to an ~60% increase in median serum hepcidin (P < 0.05) [1]. No significant change in non-transferrin-bound iron (NTBI) was observed with either compound at this fortification level [1].

Iron absorption kinetics Hepcidin Safety NTBI

Higher Relative Bioavailability than Ferric Ammonium Citrate in a Rice-Based Complementary Food

In a study on Thai children aged 8-24 months, the iron absorption from a micronutrient-fortified quick-cooking rice containing a mixture of FeSO4 + NaFeEDTA was significantly higher than from a comparable rice fortified with ferric ammonium citrate (FAC) [1]. Mean fractional iron absorption was 10.3% (±SE 1.9) from the FeSO4 + NaFeEDTA formulation versus only 5.8% (±SE 1.9) from the FAC formulation [1].

Complementary food Ferric ammonium citrate Bioavailability Pediatric

Demonstrated Efficacy at Lower Fortification Levels vs. FeSO4 and Electrolytic Iron

A 6-month randomized controlled trial in anemic school students compared the efficacy of wheat flour fortified with electrolytic iron (60 mg Fe/kg), FeSO4 (30 mg Fe/kg), or NaFeEDTA (20 mg Fe/kg) [1]. Despite being added at the lowest concentration, the NaFeEDTA group showed significantly greater increments in hemoglobin and achieved a higher body iron store (measured by SF and TfR) compared to the groups receiving FeSO4 or electrolytic iron [1]. The study concluded that NaFeEDTA was the most effective compound for improving iron status in this population [1].

Wheat flour fortification Cost-effectiveness Iron status Public health

Optimal Research and Industrial Applications for Ferric-EDTA Based on Differential Evidence


Mass Fortification of High-Phytate Staple Flours (Wheat and Maize)

Ferric-EDTA is the optimal choice for national flour fortification programs in populations reliant on whole grain cereals. This is directly supported by evidence showing a 1.9- to 3.9-fold higher iron absorption compared to FeSO4 in these exact high-phytate matrices [1], and by a clinical trial demonstrating superior improvements in hemoglobin and iron stores even when used at a lower fortification level than FeSO4 or electrolytic iron [2]. Its status as the WHO-recommended fortificant for wheat and maize flour is a direct consequence of this unique performance profile [3].

Fortification of Liquid Condiments (Soy and Fish Sauce)

Unlike highly reactive ferrous sulfate, which causes unacceptable precipitation, color changes, and metallic taste in liquid condiments, Ferric-EDTA remains stable and sensorially neutral [4]. This makes it uniquely suitable for fortifying clear or dark liquid vehicles like soy and fish sauce, which are widely consumed in many Asian countries and represent an underutilized channel for delivering bioavailable iron [4]. Its proven ability to enhance the dialyzability of intrinsic zinc from the food matrix, as shown in corn masa studies, is an additional nutritional benefit in such applications [5].

Formulation of Corn Masa (Atole) and Weaning Foods

For weaning foods and gruels made from lime-treated corn (atole), a staple in Mexico and Central America, Ferric-EDTA is the only iron compound among a broad panel that demonstrates significantly higher in vitro dialyzability [5]. This evidence supports its preferential selection for fortifying corn masa flour and related products to combat iron deficiency in young children, where alternative iron sources like ferrous sulfate or ferric ammonium citrate are far less bioavailable due to the high phytate content of the matrix [5].

Blended Fortificants for Complementary Foods and Rice

Ferric-EDTA can be strategically blended with other iron sources like FeSO4 to optimize both the sensory stability and the bioavailability of fortified rice or blended flours. Evidence in young children shows that a FeSO4 + NaFeEDTA mixture in quick-cooking rice achieves a high mean iron absorption of 10.3%, significantly outperforming ferric ammonium citrate (5.8%) [6]. This approach leverages the high solubility of FeSO4 while using NaFeEDTA to mitigate the negative effects of inhibitory compounds in the diet, creating a superior fortificant system.

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